molecular formula C6H8N2O3S B11514671 3-(Carbamothioylcarbamoyl)but-3-enoic acid

3-(Carbamothioylcarbamoyl)but-3-enoic acid

Cat. No.: B11514671
M. Wt: 188.21 g/mol
InChI Key: HGNFNNLYDFZCEF-UHFFFAOYSA-N
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Description

3-(Carbamothioylcarbamoyl)but-3-enoic acid is an organic compound characterized by the presence of both carbamothioyl and carbamoyl functional groups attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamothioylcarbamoyl)but-3-enoic acid typically involves multi-step organic reactions One common method starts with the preparation of but-3-enoic acid, which can be synthesized through the hydrolysis of 3-butenoic acid esters

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamothioylcarbamoyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl or carbamoyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(Carbamothioylcarbamoyl)but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Carbamothioylcarbamoyl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl and carbamoyl groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific biological context and target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3-Butenoic acid: Lacks the carbamothioyl and carbamoyl groups, making it less reactive in certain contexts.

    Carbamothioyl derivatives: Compounds with similar functional groups but different backbones, such as carbamothioylbenzene.

    Carbamoyl derivatives: Compounds like carbamoylbenzoic acid, which have similar functional groups but different structural frameworks.

Uniqueness

3-(Carbamothioylcarbamoyl)but-3-enoic acid is unique due to the combination of its functional groups and the butenoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

3-(carbamothioylcarbamoyl)but-3-enoic acid

InChI

InChI=1S/C6H8N2O3S/c1-3(2-4(9)10)5(11)8-6(7)12/h1-2H2,(H,9,10)(H3,7,8,11,12)

InChI Key

HGNFNNLYDFZCEF-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)C(=O)NC(=S)N

Origin of Product

United States

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